

NVP-AEW541 IGF-1R phosphorylation inhibition validation

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Compound Focus: Nvp-aew541

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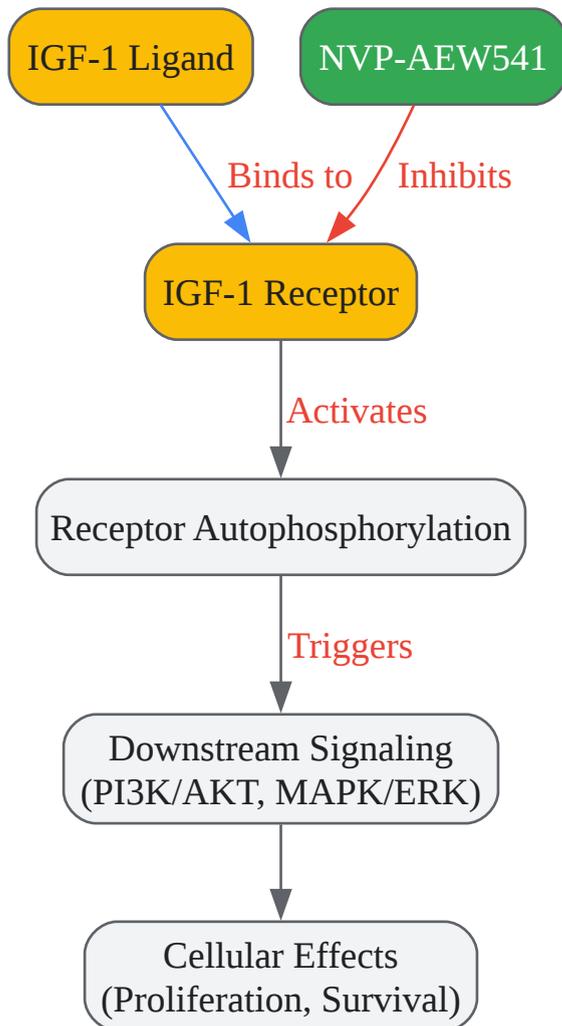
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NVP-AEW541: Mechanism of Action and Specificity

NVP-AEW541 is a pyrrolo[2,3-d]pyrimidine derivative, a small-molecule tyrosine kinase inhibitor that specifically targets the Insulin-like Growth Factor 1 Receptor (IGF-1R) [1] [2]. Its primary mechanism involves competitively binding to the ATP-binding pocket within the kinase domain of IGF-1R, thereby suppressing its autophosphorylation and subsequent activation [2] [3].

The diagram below illustrates how **NVP-AEW541** inhibits the IGF-1R signaling pathway, a key mechanism for its antitumor effects.



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A critical feature of **NVP-AEW541** is its **selectivity** for IGF-1R over the closely related Insulin Receptor (InsR). In cellular assays, it inhibits IGF-1R autophosphorylation with an **IC₅₀ of 0.086 μM**, while a much higher concentration (**IC₅₀ of 2.3 μM**) is required to inhibit the InsR, demonstrating approximately **27-fold selectivity** [1]. This specificity is a significant advantage for minimizing metabolic side-effects like hyperglycemia, which are common with less selective inhibitors [2].

Key Validation Data and Experimental Evidence

The table below summarizes core experimental data validating **NVP-AEW541**'s efficacy in various models.

Assay Type	Model System	Key Experimental Findings	Significance/Outcome
Cellular IC ₅₀	Fibrosarcoma cells [1]	IGF-1R autophosphorylation IC ₅₀ : 0.086 µM ; InsR autophosphorylation IC ₅₀ : 2.3 µM	Confirms high selectivity for IGF-1R over InsR.
Functional Cellular Assays	Various cancer cell lines [1] [4]	Abrogates IGF-I-mediated cell survival & inhibits colony formation in soft agar.	Demonstrates disruption of IGF-1R-driven growth & transformation.
In Vivo Efficacy	Mouse fibrosarcoma xenografts [1]	Oral administration significantly reduces growth of IGF-1R-driven tumors.	Establishes proof-of-concept for in vivo antitumor activity .
Cardiac Function Impact	Rat models (in vivo) [2] [3]	Causes dose-dependent, reversible depression of cardiac contractility.	Highlights a key on-target toxicity , informing clinical monitoring.
Metabolic Impact	Rat models (in vivo) [2] [3]	Impairs glucose tolerance, indicating induction of insulin resistance.	Shows consequence of partial InsR inhibition at higher doses.

Detailed Experimental Protocols for Key Assays

For researchers looking to validate the activity of **NVP-AEW541** in their own laboratories, here are the methodologies for key experiments as described in the literature.

In Vitro IGF-1R Autophosphorylation Assay

- **Objective:** To directly measure the inhibition of IGF-1R phosphorylation in cells.
- **Protocol Summary:**
 - **Cell Treatment:** Serum-starve cancer cells (e.g., fibrosarcoma or breast cancer cell lines like MDA-MB-231). Pre-treat with a dose range of **NVP-AEW541** (e.g., 0.1 - 10 µM) for 1-2 hours [1] [4].
 - **Stimulation:** Stimulate cells with IGF-1 ligand (e.g., 50-100 ng/mL) for a short period (e.g., 10-30 minutes) to activate IGF-1R [4].

- **Cell Lysis and Western Blot:** Lyse cells and quantify protein concentration. Perform Western blot analysis using:
 - **Primary Antibodies:** Anti-phospho-IGF-1R (Tyr1135/1136) to detect activated receptor [4].
 - **Control Antibody:** Total IGF-1R antibody to confirm equal loading [4].
- **Data Analysis:** Quantify band intensity. The concentration that reduces phosphorylation by 50% (IC₅₀) can be calculated.

Cell Proliferation and Apoptosis Assay

- **Objective:** To assess the functional consequence of IGF-1R inhibition on cell growth and survival.
- **Protocol Summary:**
 - **Cell Plating:** Plate triple-negative breast cancer cells (e.g., MDA-MB-231, BT-549) in 96-well plates [4].
 - **Drug Treatment:** Treat cells with **NVP-AEW541** across a concentration gradient (e.g., 0.1 - 10 μM) for 24-72 hours [4].
 - **Viability Measurement:** Use a Cell Counting Kit-8 (CCK-8). Add CCK-8 solution to each well, incubate, and measure absorbance at 450 nm. Normalize values to untreated control cells to determine growth inhibition [4].
 - **Apoptosis Detection (Annexin V Staining):** For apoptosis, treat cells, then stain with Annexin V and Propidium Iodide (PI). Analyze using flow cytometry to quantify the percentage of apoptotic cells (Annexin V+/PI- and Annexin V+/PI+) [4].

In Vivo Tumor Growth Inhibition Study

- **Objective:** To validate antitumor efficacy in a live animal model.
- **Protocol Summary:**
 - **Xenograft Model:** Implant IGF-1R-driven tumor cells (e.g., fibrosarcoma) subcutaneously into immunodeficient mice [1].
 - **Dosing:** Once tumors are palpable, randomly group animals. Administer **NVP-AEW541** orally via drinking water or gavage. A clinically relevant dose in rat studies was **80 mg/kg** daily [2] [3]. A control group receives vehicle only.
 - **Monitoring:** Measure tumor volumes regularly with calipers. The study typically runs for several weeks until a significant difference between control and treatment groups is observed [1].
 - **Endpoint Analysis:** Tumors are excised and can be analyzed by Western blot to confirm inhibition of IGF-1R signaling in the tumor tissue [1].

Research Implications and Strategic Considerations

- **Therapeutic Potential:** **NVP-AEW541** has shown promising antitumor activity in preclinical models of solid tumors like fibrosarcoma [1] and triple-negative breast cancer [4], as well as hematological malignancies such as acute myeloid leukemia (AML) [5]. It can suppress proliferation and enhance chemotherapy sensitivity [5].
- **Combination Strategies:** Research indicates that cancer cells can develop resistance to IGF-1R inhibition by activating survival pathways. In colon carcinoma, IGF-1R inhibition can induce feedback activation of the MEK/p70S6K1 pathway [6]. In triple-negative breast cancer, **NVP-AEW541** treatment can induce protective autophagy. Combining it with an autophagy inhibitor (e.g., chloroquine) significantly enhanced cell growth suppression and apoptosis [4].
- **Critical Considerations for Use:**
 - **Cardiac Monitoring:** Be aware of its dose-dependent, reversible cardiotoxic effects (reduced contractility), as observed in rat models [2] [3].
 - **Metabolic Effects:** Monitor for hyperglycemia and impaired glucose tolerance due to partial InsR cross-inhibition [2] [3].

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